4-metil-6-fenil-2H-piranona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

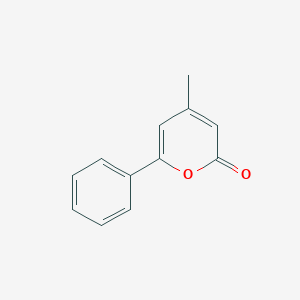

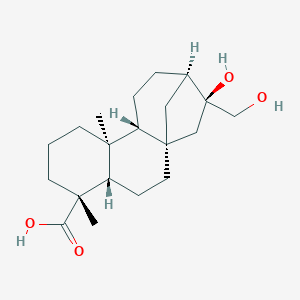

4-methyl-6-phenyl-2H-pyranone is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a ketone group, and it has a methyl group at the 4-position and a phenyl group at the 6-position

Aplicaciones Científicas De Investigación

4-methyl-6-phenyl-2H-pyranone has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products.

Biology: It is used in the study of biological processes and the development of bioactive molecules.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

Target of Action

The primary target of 4-methyl-6-phenyl-2H-pyranone is the mitochondrial functionality within astrocytes . Astrocytes are a type of glial cell that perform many functions, including biochemical support of endothelial cells that form the blood-brain barrier, provision of nutrients to the nervous tissue, and maintenance of extracellular ion balance .

Mode of Action

4-Methyl-6-phenyl-2H-pyranone is used for the synthesis of N-hydroxypyridone derivatives . These derivatives interact with the mitochondria in astrocytes, leading to improved mitochondrial functionality . This interaction helps protect astrocytes against toxicity induced by hydrogen peroxide .

Biochemical Pathways

The compound affects the reactive oxygen species (ROS) pathway . By improving mitochondrial functionality, it helps to mitigate the damaging effects of ROS, such as those produced by hydrogen peroxide . This can lead to a decrease in oxidative stress within the astrocytes .

Pharmacokinetics

Its ability to protect astrocytes against hydrogen peroxide-induced toxicity suggests that it can cross the blood-brain barrier and reach the astrocytes in the brain .

Result of Action

The result of the action of 4-methyl-6-phenyl-2H-pyranone is the protection of astrocytes against hydrogen peroxide-induced toxicity . By improving mitochondrial functionality, it helps to reduce oxidative stress within these cells, thereby enhancing their survival and function .

Análisis Bioquímico

Biochemical Properties

4-Methyl-6-phenyl-2H-pyranone can be used for the synthesis of N-hydroxypyridone derivatives

Cellular Effects

It has been shown to protect astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .

Molecular Mechanism

It is known to be involved in the synthesis of N-hydroxypyridone derivatives, which can protect astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality .

Temporal Effects in Laboratory Settings

The product is stable for two years when stored at the recommended temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . This method is favored due to its efficiency in forming the pyranone ring structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCR) that combine substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis, which offer high efficiency, atom economy, and environmentally friendly reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 4-methyl-6-phenyl-2H-pyranone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the ketone group to an alcohol.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkyl groups. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated or alkylated derivatives.

Comparación Con Compuestos Similares

- 2H-Pyran-2-one, 4-methoxy-6-methyl-

- 4-Methoxy-6-phenethyl-2H-pyran-2-one

- 4-Methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one

Uniqueness: 4-methyl-6-phenyl-2H-pyranone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Propiedades

IUPAC Name |

4-methyl-6-phenylpyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUWPRQLOLYFDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480939 |

Source

|

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-30-5 |

Source

|

| Record name | 2H-Pyran-2-one, 4-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

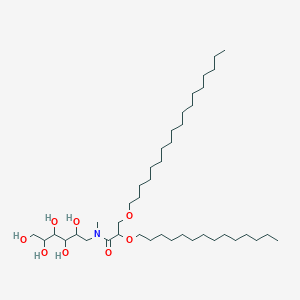

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)